m-PEG-thiol (MW 1000)

Beschreibung

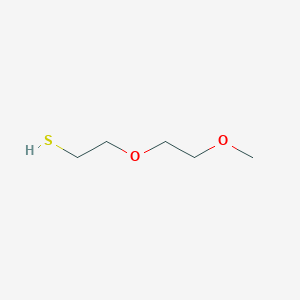

The exact mass of the compound 2-(2-Methoxyethoxy)ethanethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality m-PEG-thiol (MW 1000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-PEG-thiol (MW 1000) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S/c1-6-2-3-7-4-5-8/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBORKXXLPAUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134874-49-0 | |

| Record name | Methoxypolyethylene glycol thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134874-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30464636 | |

| Record name | 2-(2-methoxyethoxy)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88778-21-6 | |

| Record name | 2-(2-methoxyethoxy)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethoxy)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG-thiol (MW 1000): Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, handling, and common applications of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol, MW 1000). This versatile bifunctional molecule is a cornerstone in bioconjugation, drug delivery, and nanotechnology, enabling the modification of proteins, peptides, and surfaces.

Core Chemical Properties

m-PEG-thiol (MW 1000) is a linear polymer featuring a methoxy group at one terminus and a reactive thiol (-SH) group at the other. The polyethylene glycol (PEG) backbone imparts hydrophilicity, increasing the solubility and stability of conjugated molecules in aqueous environments and reducing non-specific protein binding.[1][2]

Quantitative Data Summary

For ease of reference, the key quantitative properties of m-PEG-thiol (MW 1000) are summarized in the table below.

| Property | Value | References |

| Synonyms | mPEG-SH (MW 1000), Polyethylene glycol thiol methyl ether | [2][3] |

| Molecular Formula | CH₃O(C₂H₄O)ₙC₂H₄SH | [3] |

| Average Molecular Weight (MW) | ~1000 Da | [1][3] |

| CAS Number | 134874-49-0 | [3][4] |

| Appearance | White to off-white solid or semi-solid | [2][5] |

| Purity | Typically >95% | [2][5] |

| Solubility | Soluble in water, chloroform, DMSO, DMF | [5][6] |

| Storage Conditions | Store at -20°C, protect from moisture and light.[1][6] For long-term storage, keep in solid form.[6] | |

| Shipping Conditions | Typically shipped at ambient temperature for short durations (< 2 weeks) or with ice packs.[3][6] |

Reactivity and Applications

The terminal thiol group is the primary site of reactivity for m-PEG-thiol, enabling its use in various bioconjugation strategies.

Thiol-Maleimide Conjugation

The thiol group of m-PEG-thiol reacts specifically and efficiently with maleimide groups to form a stable thioether bond. This "click" chemistry is widely used for the PEGylation of proteins, peptides, and other molecules containing cysteine residues or engineered maleimide functionalities. The reaction proceeds readily at neutral to slightly basic pH (6.5-7.5).[7][8]

Gold Surface Functionalization

The thiol group has a strong affinity for gold surfaces, forming a stable dative bond.[2][4] This property is extensively utilized in nanotechnology to functionalize gold nanoparticles (AuNPs). PEGylation of AuNPs enhances their stability in biological media, prevents aggregation, and improves their biocompatibility.[4]

Disulfide Bond Formation

Under oxidizing conditions, the thiol group can react with another thiol to form a disulfide bond (-S-S-). This reversible linkage is of interest in drug delivery systems designed for release in the reducing environment of the cell.

Reaction with Vinyl Sulfones

m-PEG-thiol can also react with vinyl sulfone groups via a Michael-type addition. This reaction is also highly efficient and proceeds under physiological conditions.

Experimental Protocols

The following sections provide detailed methodologies for common applications of m-PEG-thiol (MW 1000).

Protocol 1: Thiol-Maleimide Conjugation for Protein PEGylation

This protocol describes the general procedure for conjugating m-PEG-thiol to a protein containing a reactive maleimide group.

Materials:

-

Maleimide-functionalized protein

-

m-PEG-thiol (MW 1000)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed.

-

Quenching Solution: L-cysteine or β-mercaptoethanol (100 mM)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the maleimide-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

m-PEG-thiol Preparation: Immediately before use, dissolve m-PEG-thiol (MW 1000) in the reaction buffer. A 10- to 50-fold molar excess of m-PEG-thiol over the protein is recommended.

-

Reaction: Add the m-PEG-thiol solution to the protein solution. Mix gently and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated protein from excess m-PEG-thiol and quenching reagent using size-exclusion chromatography or another suitable purification method.

Protocol 2: Functionalization of Gold Nanoparticles

This protocol details the surface modification of citrate-capped gold nanoparticles with m-PEG-thiol (MW 1000) via ligand exchange.

Materials:

-

Citrate-capped gold nanoparticle (AuNP) suspension

-

m-PEG-thiol (MW 1000)

-

Deionized (DI) water

-

Centrifuge

Procedure:

-

m-PEG-thiol Preparation: Prepare a stock solution of m-PEG-thiol (MW 1000) in DI water (e.g., 1 mg/mL).

-

Reaction: Add the m-PEG-thiol solution to the AuNP suspension. A large molar excess of m-PEG-thiol to AuNPs (e.g., 10,000:1) is recommended to ensure complete surface coverage.

-

Incubation: Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring or rocking.

-

Purification:

-

Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

-

Carefully remove the supernatant containing excess m-PEG-thiol and displaced citrate ions.

-

Resuspend the nanoparticle pellet in fresh DI water.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unreacted reagents.

-

-

Final Suspension: Resuspend the final pellet of PEGylated AuNPs in the desired buffer for storage or further use.

Visualizing Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow for Thiol-Maleimide Conjugation.

Caption: Workflow for Gold Nanoparticle Functionalization.

Safety and Handling

m-PEG-thiol (MW 1000) may cause skin and eye irritation, as well as respiratory irritation.[3] It is recommended to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid breathing dust or fumes.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[3]

This guide provides a foundational understanding of m-PEG-thiol (MW 1000) for its effective and safe use in research and development. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]

- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. confluore.com [confluore.com]

An In-depth Technical Guide to m-PEG-thiol (MW 1000): Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol, MW 1000). It details its chemical structure, reactivity, and common applications, with a focus on bioconjugation and nanomaterial functionalization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug delivery, biomaterials, and nanotechnology.

Core Concepts: Structure and Properties

m-PEG-thiol (MW 1000) is a linear polymer consisting of a methoxy-terminated polyethylene glycol (PEG) chain and a terminal thiol group. The PEG backbone imparts hydrophilicity and biocompatibility, while the thiol group provides a reactive handle for covalent attachment to various substrates.[1][2]

The generalized structure of m-PEG-thiol is depicted below:

Caption: Chemical Structure of m-PEG-thiol.

For a molecular weight of approximately 1000 Da, the number of repeating ethylene glycol units (n) is calculated as follows:

-

Molecular weight of the repeating unit (C₂H₄O) = 44.05 g/mol

-

Molecular weight of the methoxy group (CH₃O) = 31.04 g/mol

-

Molecular weight of the ethyl thiol group (C₂H₅S) = 61.13 g/mol

-

n ≈ (1000 - 31.04 - 61.13) / 44.05 ≈ 20

Therefore, for m-PEG-thiol (MW 1000), 'n' is approximately 20.

Physicochemical Properties

Quantitative data for a typical m-PEG-thiol (MW 1000) product are summarized in the table below. Note that exact values may vary between suppliers.

| Property | Value | Reference |

| Molecular Weight (MW) | ~1000 Da (Average) | --INVALID-LINK--[2] |

| Purity | ≥95% | --INVALID-LINK-- |

| Appearance | White to off-white solid or liquid | --INVALID-LINK--[3] |

| Solubility | Soluble in water, DMSO, DMF | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Storage Conditions | -20°C, protect from light and moisture | --INVALID-LINK--[1], --INVALID-LINK--[2] |

Reactivity of the Thiol Group

The terminal thiol group is the primary site of reactivity for m-PEG-thiol, enabling its use in various conjugation and functionalization strategies.

Thiol-Maleimide Conjugation

One of the most common applications of m-PEG-thiol is its reaction with maleimide-functionalized molecules. This reaction, a Michael addition, forms a stable thioether bond. It is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5.[1]

References

An In-depth Technical Guide to the Applications of m-PEG-thiol (MW 1000)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol, MW 1000) is a versatile bifunctional polymer widely utilized in biomedical research and drug development. Its structure comprises a methoxy-terminated polyethylene glycol (PEG) chain, which imparts hydrophilicity and biocompatibility, and a terminal thiol (-SH) group that enables covalent attachment to various surfaces, particularly noble metals like gold. This unique combination of properties makes m-PEG-thiol (MW 1000) an invaluable tool for surface functionalization of nanoparticles, development of targeted drug delivery systems, and fabrication of sensitive biosensors. This guide provides a comprehensive overview of the core applications of m-PEG-thiol (MW 1000), including detailed experimental protocols, quantitative data, and visual representations of key processes.

Core Applications

The primary applications of m-PEG-thiol (MW 1000) revolve around its ability to form self-assembled monolayers (SAMs) on gold surfaces and to functionalize nanoparticles. These applications are critical in the development of advanced biomedical technologies.

Nanoparticle Functionalization for Drug Delivery

The "PEGylation" of nanoparticles with m-PEG-thiol (MW 1000) is a widely adopted strategy to enhance their therapeutic potential. The PEG layer provides a hydrophilic shield that reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging circulation time in the bloodstream.[1] This "stealth" property allows for greater accumulation of the nanoparticles at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

The thiol group provides a stable anchor to the surface of metallic nanoparticles, most notably gold nanoparticles (AuNPs).[2] This strong covalent bond ensures the stability of the PEG coating in biological environments. Furthermore, the methoxy-terminus of the PEG chain can be replaced with other functional groups to facilitate the attachment of targeting ligands (e.g., antibodies, peptides) for active targeting of specific cells or tissues.

Biosensor Fabrication

In the realm of diagnostics, m-PEG-thiol (MW 1000) is instrumental in the fabrication of highly sensitive and specific biosensors. By forming a well-defined and densely packed SAM on a gold electrode or sensor surface, it serves two main purposes. Firstly, it acts as an effective anti-fouling layer, preventing the non-specific adsorption of biomolecules from the sample matrix, which can otherwise lead to false signals. Secondly, it provides a spacer arm that properly orients the immobilized biorecognition elements (e.g., antibodies, enzymes, nucleic acids) away from the surface, enhancing their accessibility to the target analyte and improving the sensor's performance.[3]

Quantitative Data

The efficiency of nanoparticle functionalization and the properties of the resulting PEGylated nanoparticles can be quantified. The following tables summarize key quantitative data for m-PEG-thiol functionalization.

| Parameter | Value | Nanoparticle System | Method | Reference |

| Ligand Footprint | 0.47 ± 0.01 nm²/molecule | 13 nm AuNPs | ¹H NMR Spectroscopy | [4] |

| 0.44 ± 0.02 nm²/molecule | 30 nm AuNPs | ¹H NMR Spectroscopy | [4] | |

| Ligand Exchange Efficiency | 70% to 95% | AuNPs | ¹H NMR Spectroscopy | [5] |

| Grafting Density | 3.93 PEG/nm² | 15 nm AuNPs (for 2.1 kDa PEG) | TGA & Electron Microscopy | [6] |

Table 1: Surface functionalization parameters of m-PEG-thiol on gold nanoparticles.

| Drug Release Model | Description | Applicability to PEGylated Nanoparticles |

| Zero-Order Kinetics | Drug release rate is constant over time. | Can be achieved with reservoir-type systems where the PEG layer acts as a controlling barrier.[7] |

| First-Order Kinetics | Drug release rate is proportional to the remaining drug concentration. | Often observed for diffusion-controlled release from a matrix.[8] |

| Higuchi Model | Describes drug release from a matrix based on Fickian diffusion. | Applicable when the drug diffuses through the polymer matrix.[7] |

| Korsmeyer-Peppas Model | Describes drug release when the release mechanism is a combination of diffusion and polymer relaxation. | Useful for analyzing release from swelling-controlled systems like hydrogels.[8] |

Table 2: Common drug release kinetic models for PEGylated nanoparticle systems.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of m-PEG-thiol (MW 1000).

Protocol 1: Functionalization of Gold Nanoparticles with m-PEG-thiol (MW 1000) via Ligand Exchange

This protocol describes the modification of pre-synthesized citrate-capped gold nanoparticles (AuNPs) with m-PEG-thiol (MW 1000).

Materials:

-

Citrate-capped gold nanoparticles (AuNPs) in aqueous solution

-

m-PEG-thiol (MW 1000)

-

Deionized (DI) water

-

Centrifuge

Procedure:

-

Preparation of m-PEG-thiol Solution: Prepare a stock solution of m-PEG-thiol (MW 1000) in DI water. The concentration will depend on the desired final surface coverage.

-

Ligand Exchange Reaction: To the citrate-capped AuNP solution, add the m-PEG-thiol solution in a large molar excess (e.g., 10,000:1) to ensure complete surface coverage.[2]

-

Incubation: Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring or rocking to facilitate the ligand exchange process.[2]

-

Purification:

-

Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).[2]

-

Carefully remove the supernatant containing excess m-PEG-thiol and displaced citrate ions.

-

Resuspend the nanoparticle pellet in DI water.

-

Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unbound ligands.[2]

-

-

Characterization: Characterize the PEGylated AuNPs using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS) to confirm size and stability, and thermogravimetric analysis (TGA) or nuclear magnetic resonance (NMR) to quantify PEG density.[9]

Protocol 2: Fabrication of a Self-Assembled Monolayer (SAM) on a Gold Biosensor Surface

This protocol outlines the steps for creating a stable and well-ordered SAM of m-PEG-thiol (MW 1000) on a gold surface for biosensing applications.

Materials:

-

Gold-coated sensor chip or electrode

-

m-PEG-thiol (MW 1000)

-

Ethanol (200 proof)

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the gold substrate to remove any organic contaminants. This can be done by rinsing with ethanol and DI water, followed by drying under a stream of nitrogen. For more rigorous cleaning, piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution.[3]

-

-

Preparation of Thiol Solution: Prepare a dilute solution of m-PEG-thiol (MW 1000) in ethanol (typically 1-10 mM).

-

SAM Formation:

-

Immerse the clean, dry gold substrate into the thiol solution.

-

To obtain a highly ordered monolayer, the self-assembly process should be carried out for an extended period, typically 24-48 hours, in a sealed container under a nitrogen atmosphere to prevent oxidation.

-

-

Rinsing and Drying:

-

After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Surface Characterization: The quality of the SAM can be assessed using techniques such as contact angle measurements, ellipsometry, or X-ray photoelectron spectroscopy (XPS).

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological pathways.

Caption: Workflow for gold nanoparticle functionalization.

The cellular uptake of PEGylated nanoparticles is a complex process involving multiple endocytic pathways. Clathrin-mediated endocytosis is a major route of internalization for many nanoparticles.

Caption: Clathrin-mediated endocytosis pathway.

Conclusion

m-PEG-thiol (MW 1000) is a fundamental building block in the design and fabrication of advanced nanomaterials for biomedical applications. Its ability to confer "stealth" properties to nanoparticles significantly enhances their efficacy in drug delivery, while its capacity to form well-defined, anti-fouling self-assembled monolayers is crucial for the development of reliable and sensitive biosensors. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique properties of m-PEG-thiol (MW 1000) in their work, paving the way for innovations in diagnostics and therapeutics.

References

- 1. Targeting of nanoparticles to the clathrin-mediated endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low-density lipoprotein receptor-mediated endocytosis of PEGylated nanoparticles in rat brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of m-PEG-thiol (MW 1000)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxypolyethylene glycol-thiol with a molecular weight of 1000 Da (m-PEG-thiol, MW 1000) is a versatile bifunctional molecule widely employed in biomedical research and drug development. Its core mechanism of action is centered around the strategic use of its two key components: a methoxy-terminated polyethylene glycol (PEG) chain and a reactive thiol (-SH) group. The PEG component imparts hydrophilicity, biocompatibility, and a "stealth" characteristic to conjugated molecules or surfaces, reducing non-specific protein binding and immunogenicity.[1] The terminal thiol group serves as a versatile anchor for covalent attachment to various substrates. This guide elucidates the fundamental mechanisms of action of m-PEG-thiol (MW 1000), detailing its role in bioconjugation, surface modification of nanoparticles, and the formation of hydrogel networks. It further provides quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate its application in research and development.

Core Mechanisms of Action

The utility of m-PEG-thiol (MW 1000) stems from the distinct properties of its PEG chain and its terminal thiol group. The mechanism of action can be categorized into three primary areas:

Bioconjugation via PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules, most commonly therapeutic proteins, peptides, and antibody fragments. The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent.

Mechanism: The thiol group of m-PEG-thiol can react with various functional groups on biomolecules to form stable covalent bonds. A common strategy involves the reaction of the thiol with a maleimide-functionalized protein, forming a stable thioether linkage. This process is highly efficient and proceeds readily at neutral or slightly basic pH.[2][3]

Effects of PEGylation:

-

Increased Hydrodynamic Size: The attachment of the PEG chain increases the overall size of the molecule in solution. This increased size reduces renal clearance, thereby prolonging the circulation half-life of the therapeutic.[4]

-

Steric Hindrance: The flexible and hydrophilic PEG chain creates a "shield" around the conjugated molecule. This steric hindrance can:

-

Reduce Immunogenicity: By masking epitopes on the protein surface, PEGylation can decrease recognition by the immune system, leading to a lower incidence of anti-drug antibodies (ADAs).[5] However, it is important to note that PEG itself can be immunogenic in some cases.[5][6][7]

-

Protect from Proteolytic Degradation: The steric shield can limit the access of proteolytic enzymes to the protein, enhancing its stability in vivo.

-

-

Improved Solubility: The hydrophilic nature of the PEG chain can increase the water solubility of hydrophobic drugs and proteins.[1]

Signaling Pathway: Thiol-Maleimide Ligation for Bioconjugation

Surface Modification of Nanoparticles

m-PEG-thiol is extensively used to functionalize the surface of nanoparticles, particularly metallic nanoparticles like gold (AuNPs) and silver (AgNPs). This surface modification is crucial for their application in drug delivery, diagnostics, and imaging.

Mechanism: The thiol group has a strong affinity for noble metal surfaces and forms a stable dative covalent bond (Au-S).[1] This allows for the dense coating of nanoparticles with PEG chains.

Effects of Surface Modification:

-

Enhanced Stability: The PEG layer provides steric stabilization, preventing the aggregation of nanoparticles in high ionic strength biological fluids.

-

Prolonged Circulation Time: Similar to PEGylated proteins, PEGylated nanoparticles exhibit a "stealth" effect, reducing opsonization (the process of marking particles for phagocytosis) and uptake by the reticuloendothelial system (RES). This leads to a significantly longer circulation time in the bloodstream, allowing for greater accumulation at target sites (e.g., tumors) through the enhanced permeability and retention (EPR) effect.[8][9]

-

Improved Biocompatibility: The PEG coating can mask the potentially toxic surface of the nanoparticle core, improving its overall biocompatibility.

Workflow: Surface Functionalization of Gold Nanoparticles

Formation of Hydrogel Networks

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. PEG-based hydrogels are widely used in tissue engineering, drug delivery, and as cell culture scaffolds due to their biocompatibility and tunable properties.

Mechanism: The thiol group of m-PEG-thiol can participate in "click" chemistry reactions, such as the Michael-type addition with vinyl sulfone or acrylate-functionalized multi-arm PEGs.[10] When multi-arm PEG derivatives are used, the reaction leads to the formation of a crosslinked hydrogel network. The gelation process is often rapid and can occur under physiological conditions.[11]

Properties and Applications of m-PEG-thiol based Hydrogels:

-

Biocompatibility: The resulting hydrogels are typically biocompatible and have low immunogenicity.

-

Tunable Mechanical Properties: The stiffness and other mechanical properties of the hydrogel can be controlled by varying the molecular weight and concentration of the PEG precursors.

-

Controlled Drug Release: Drugs can be encapsulated within the hydrogel matrix and released in a controlled manner as the hydrogel degrades or through diffusion.

-

Cell Encapsulation: The mild reaction conditions allow for the encapsulation of living cells within the hydrogel for tissue engineering applications.

Logical Relationship: Hydrogel Formation via Thiol-Ene Click Chemistry

References

- 1. Thiol PEG, mPEG-SH [nanocs.net]

- 2. broadpharm.com [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 10. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrophilic Advantage: A Technical Guide to m-PEG-thiol 1kDa as a Versatile Spacer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core hydrophilic spacer properties of methoxy-polyethylene glycol-thiol with a molecular weight of 1 kilodalton (m-PEG-thiol 1kDa). This versatile polymer has emerged as a critical component in bioconjugation, drug delivery, and nanotechnology, primarily owing to its ability to impart favorable physicochemical properties to modified molecules and surfaces. This document provides a comprehensive overview of its quantitative properties, detailed experimental methodologies for its characterization and application, and visual representations of its role in complex biological systems.

Core Hydrophilic Spacer Properties of m-PEG-thiol 1kDa

The hydrophilic nature of the polyethylene glycol (PEG) chain is central to the utility of m-PEG-thiol 1kDa. This property significantly influences the solubility, stability, and in vivo behavior of conjugated biomolecules and nanoparticles. The terminal thiol group allows for covalent attachment to various substrates, including noble metals and other molecules with thiol-reactive functionalities.

Quantitative Data Summary

The following table summarizes key quantitative parameters that define the hydrophilic spacer properties of m-PEG-thiol 1kDa.

| Property | Value/Range | Method of Determination | Notes |

| Molecular Weight (MW) | ~1000 Da | Mass Spectrometry (MALDI-MS or ESI-MS) | The nominal molecular weight is 1kDa, with a typical polydispersity index (PDI) of 1.02-1.05. |

| Hydrodynamic Radius (Rh) | ~1.0 nm | Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC) | Estimated from the radius of gyration (Rg) of ~0.75-1.0 nm for 1kDa PEG. The Rh is a critical parameter for predicting in vivo circulation time and cellular uptake.[1] |

| Solubility in Water | >100 mg/mL | Visual Inspection, UV-Vis Spectroscopy | Highly soluble in aqueous buffers, contributing to the enhanced solubility of conjugated hydrophobic molecules.[2][3] |

| Solubility in Organic Solvents | Soluble | Visual Inspection | Soluble in many polar organic solvents such as DMSO, DMF, and chloroform.[2][4] |

| Effect on Protein Thermal Stability | Increase in Tm | Differential Scanning Calorimetry (DSC) | PEGylation generally increases the thermal stability of proteins, although the exact increase is protein-dependent.[5][6][7] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and characterization of m-PEG-thiol 1kDa.

Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius of m-PEG-thiol 1kDa or nanoparticles functionalized with it.

Materials:

-

m-PEG-thiol 1kDa solution (e.g., 1 mg/mL in phosphate-buffered saline, PBS)

-

PEGylated nanoparticles suspended in a suitable buffer

-

DLS instrument

-

Low-volume disposable cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of m-PEG-thiol 1kDa in the desired buffer (e.g., PBS, pH 7.4).

-

For nanoparticles, ensure they are well-dispersed in the buffer. If necessary, sonicate the sample for a few minutes to break up aggregates.

-

Filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.

-

-

Instrument Setup:

-

Set the laser wavelength and scattering angle on the DLS instrument.

-

Equilibrate the sample chamber to the desired temperature (e.g., 25°C).

-

-

Measurement:

-

Place the cuvette in the sample holder.

-

Allow the sample to equilibrate for at least 5 minutes.

-

Perform multiple measurements (typically 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

-

-

Data Analysis:

-

Analyze the correlation function using the instrument's software to obtain the diffusion coefficient.

-

Calculate the hydrodynamic radius using the Stokes-Einstein equation: Rh = kBT / 6πηD, where kB is the Boltzmann constant, T is the absolute temperature, η is the viscosity of the solvent, and D is the diffusion coefficient.

-

Functionalization of Gold Nanoparticles with m-PEG-thiol 1kDa

Objective: To create a stable, hydrophilic coating on gold nanoparticles (AuNPs) using m-PEG-thiol 1kDa.

Materials:

-

Citrate-stabilized AuNPs (e.g., 20 nm diameter)

-

m-PEG-thiol 1kDa

-

Deionized (DI) water

-

Centrifuge and centrifuge tubes

Procedure:

-

Preparation of m-PEG-thiol Solution:

-

Dissolve m-PEG-thiol 1kDa in DI water to a final concentration of 1 mg/mL.

-

-

Functionalization Reaction:

-

To the AuNP solution, add the m-PEG-thiol solution at a significant molar excess (e.g., 10,000-fold molar excess of PEG to AuNPs).

-

Gently mix the solution and allow it to react for at least 4 hours at room temperature with gentle stirring. The thiol group will displace the citrate ions on the gold surface, forming a stable Au-S bond.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

-

Carefully remove the supernatant containing excess, unbound m-PEG-thiol.

-

Resuspend the pellet in fresh DI water.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound PEG.

-

-

Characterization:

-

Confirm successful functionalization by measuring the change in hydrodynamic radius using DLS and the shift in the surface plasmon resonance peak using UV-Vis spectroscopy.

-

Assessment of Protein Stability after PEGylation

Objective: To evaluate the change in thermal stability of a protein after conjugation with m-PEG-thiol 1kDa.

Materials:

-

Purified protein of interest

-

m-PEG-maleimide 1kDa (for conjugation to a free cysteine) or other activated m-PEG 1kDa

-

Reaction buffer (e.g., PBS, pH 7.0-7.5)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

PEGylation Reaction:

-

Dissolve the protein and the activated m-PEG 1kDa in the reaction buffer. The molar ratio of PEG to protein will need to be optimized for the specific protein.

-

Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 2 hours at room temperature or overnight at 4°C).

-

-

Purification of PEGylated Protein:

-

Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography technique, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

-

DSC Analysis:

-

Prepare samples of both the native and PEGylated protein at the same concentration in the same buffer.

-

Load the samples into the DSC pans.

-

Scan the samples over a temperature range that encompasses the unfolding transition of the protein (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).

-

-

Data Analysis:

-

Analyze the resulting thermograms to determine the melting temperature (Tm), which is the peak of the unfolding transition.

-

An increase in the Tm of the PEGylated protein compared to the native protein indicates an increase in thermal stability.

-

Visualizing the Role of m-PEG-thiol 1kDa

Graphviz diagrams are provided to illustrate the application of m-PEG-thiol 1kDa in key experimental workflows.

Caption: Workflow for the functionalization of gold nanoparticles with m-PEG-thiol 1kDa.

Caption: Conceptual workflow of targeted drug delivery using liposomes functionalized with m-PEG-thiol 1kDa.

Caption: Workflow for creating a targeted quantum dot imaging probe using m-PEG-thiol 1kDa.

Conclusion

m-PEG-thiol 1kDa stands as a powerful tool in the arsenal of researchers and drug development professionals. Its well-defined hydrophilic spacer properties, coupled with the reactive thiol group, enable the precise engineering of biomolecules and nanomaterials with enhanced solubility, stability, and biocompatibility. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for harnessing the full potential of this versatile polymer in a wide range of advanced applications.

References

- 1. Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanocs.net [nanocs.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. researchgate.net [researchgate.net]

- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Surface Modification with m-PEG-thiol (MW 1000)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol, MW 1000) for the modification of various surfaces. This versatile polymer is a cornerstone in the development of advanced materials for biomedical applications, including drug delivery, diagnostics, and tissue engineering. Its primary function is to create a hydrophilic and biocompatible surface layer that minimizes non-specific protein adsorption and cellular adhesion, thereby enhancing the in-vivo performance and longevity of materials.

Core Concepts and Applications

m-PEG-thiol (MW 1000) is a linear polymer with a methoxy group at one end and a thiol (-SH) group at the other. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, forming a stable covalent bond.[1][2] This self-assembly process results in the formation of a densely packed monolayer, often referred to as a "PEGylated" surface.

The key advantages of using m-PEG-thiol (MW 1000) for surface modification include:

-

Reduced Biofouling: The PEG layer creates a steric barrier that prevents the adsorption of proteins and other biomolecules, a critical factor in avoiding the foreign body response and enhancing the circulation time of nanoparticles.[3][4]

-

Improved Biocompatibility: By masking the underlying material, the PEG layer reduces cellular interactions and potential immunogenic responses.[5]

-

Enhanced Solubility and Stability: For nanoparticles, a PEG coating improves their dispersibility and stability in aqueous solutions, preventing aggregation.[2]

-

Versatile Platform for Further Functionalization: While the methoxy group is inert, derivatives of PEG-thiol with other terminal functional groups (e.g., carboxyl, amine) can be used to subsequently conjugate targeting ligands, drugs, or imaging agents.[2][6]

Common applications include the surface modification of gold nanoparticles (AuNPs), gold films for biosensors, quantum dots, and other nanomaterials for drug delivery and diagnostic purposes.[2][6]

Physicochemical Properties

A clear understanding of the physicochemical properties of m-PEG-thiol (MW 1000) is essential for its effective application in surface modification.

| Property | Value/Description |

| Molecular Weight (MW) | ~1000 Da |

| Synonyms | mPEG-SH (MW 1000), Methoxy(polyethylene glycol) thiol |

| Appearance | White to off-white solid or semi-solid, may be a viscous liquid at room temperature. |

| Solubility | Soluble in water and many organic solvents such as DMSO and DMF.[6] |

| Reactive Group | Thiol (-SH) |

| Reactivity | The thiol group readily reacts with gold surfaces, as well as with maleimide, OPSS, and vinylsulfone functional groups.[7] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. For solutions in organic solvents, storage at -20°C is also recommended to maintain stability.[8] |

Quantitative Data on Surface Modification

The effectiveness of a PEGylated surface is largely determined by the grafting density and the resulting layer thickness. These parameters are influenced by factors such as the concentration of the m-PEG-thiol solution, incubation time, and the nature of the substrate.

| Parameter | Typical Values for m-PEG-thiol (MW ~1000) | Characterization Technique(s) |

| Grafting Density on Gold | 2.3 - 6.3 molecules/nm²[9][10] | X-ray Photoelectron Spectroscopy (XPS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Total Organic Carbon (TOC) Analysis, ¹H NMR[10][11][12][13] |

| Self-Assembled Monolayer (SAM) Thickness (Dry) | ~1.3 - 2.5 nm[14] | X-ray Photoelectron Spectroscopy (XPS), Ellipsometry |

| Hydrodynamic Layer Thickness (in solution) | Can be significantly larger due to hydration of the PEG chains. | Dynamic Light Scattering (DLS) for nanoparticles, Surface Plasmon Resonance (SPR) for planar surfaces |

| Water Contact Angle on Modified Gold | Decreases significantly compared to bare gold, indicating increased hydrophilicity. | Contact Angle Goniometry |

Experimental Protocols

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) of m-PEG-thiol (MW 1000) on a Gold Surface

This protocol outlines the steps for creating a well-ordered monolayer of m-PEG-thiol on a gold-coated substrate, a common procedure for preparing biosensors or cell culture surfaces.

Materials:

-

Gold-coated substrates (e.g., glass slides, silicon wafers)

-

m-PEG-thiol (MW 1000)

-

200-proof ethanol (anhydrous)

-

Deionized (DI) water

-

Clean glass or polypropylene containers with sealable caps

-

Tweezers

-

Nitrogen gas source

-

Sonicator

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the gold substrates. A common method is to sonicate them in ethanol for 10-15 minutes, followed by rinsing with copious amounts of ethanol and DI water.

-

Dry the substrates under a stream of dry nitrogen gas.

-

For the highest quality SAMs, an additional cleaning step using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be performed. Extreme caution is required when handling piranha solution.

-

-

Preparation of m-PEG-thiol Solution:

-

Prepare a dilute solution of m-PEG-thiol in anhydrous ethanol. A typical concentration range is 0.05 mM to 1.0 mM.[1]

-

The preparation should be done in a clean container.

-

-

Self-Assembly:

-

Immerse the clean, dry gold substrates into the m-PEG-thiol solution. Ensure the entire gold surface is submerged.

-

To minimize oxidation of the thiol groups, it is recommended to purge the container with nitrogen gas before sealing.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.[15]

-

-

Rinsing and Drying:

-

After incubation, remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with fresh ethanol to remove any non-covalently bound m-PEG-thiol.

-

Dry the modified substrates under a gentle stream of nitrogen gas.

-

-

Storage:

-

Store the modified substrates in a clean, dry environment. For short-term storage, a petri dish is suitable. For longer-term storage, consider a desiccator.

-

Protocol 2: PEGylation of Gold Nanoparticles (AuNPs) with m-PEG-thiol (MW 1000)

This protocol describes the surface modification of pre-synthesized gold nanoparticles.

Materials:

-

Aqueous suspension of citrate-stabilized gold nanoparticles

-

m-PEG-thiol (MW 1000)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge and centrifuge tubes

Procedure:

-

Preparation of m-PEG-thiol Stock Solution:

-

Prepare a stock solution of m-PEG-thiol in DI water or a suitable buffer like PBS. To aid dissolution, a small amount of a water-miscible organic solvent like DMSO can be used initially, followed by dilution in the aqueous buffer.[8]

-

-

PEGylation Reaction:

-

To the gold nanoparticle suspension, add the m-PEG-thiol solution. The molar ratio of m-PEG-thiol to AuNPs should be in large excess (e.g., >3 x 10⁴ molecules per nanoparticle) to drive the ligand exchange reaction.[6]

-

Gently stir or vortex the mixture and allow it to react overnight at room temperature.[6]

-

-

Purification of PEGylated AuNPs:

-

To remove excess, unbound m-PEG-thiol and displaced citrate ions, the nanoparticle suspension is purified by centrifugation.[6]

-

Centrifuge the solution at a speed and time sufficient to pellet the AuNPs (this will depend on the size of the nanoparticles).

-

Carefully remove the supernatant, which contains the excess reagents.

-

Resuspend the nanoparticle pellet in fresh DI water or PBS.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure thorough purification.[2]

-

-

Characterization and Storage:

-

Characterize the purified PEGylated AuNPs using techniques such as Dynamic Light Scattering (DLS) to determine the increase in hydrodynamic diameter, and UV-Vis spectroscopy to confirm the stability of the nanoparticles (absence of aggregation).

-

Store the final suspension at 4°C.

-

Visualizations

Experimental Workflow for Gold Surface Modification

Caption: Workflow for forming a self-assembled monolayer on a gold surface.

Mechanism of Improved Biocompatibility

Caption: How m-PEG-thiol modification enhances surface biocompatibility.

Influence on Cell Signaling Pathways

Direct modulation of specific intracellular signaling pathways by m-PEG-thiol (MW 1000) is not its primary mechanism of action. Instead, its influence is more indirect and is a consequence of its ability to create a bio-inert surface. By preventing the non-specific adsorption of proteins, a PEGylated surface can inhibit a cascade of cellular events that are normally triggered by a foreign material.

For instance, the adsorption of certain plasma proteins onto an unmodified surface can lead to the activation of the complement system and subsequent inflammatory responses. Furthermore, adsorbed adhesion proteins like fibronectin are necessary for the attachment of many cell types, which in turn can initiate integrin-mediated signaling pathways that regulate cell proliferation, differentiation, and survival.

By creating a surface that resists protein adsorption, m-PEG-thiol modification effectively prevents these initial protein-surface interactions, thereby downregulating these subsequent cell signaling events. This is a key aspect of its role in promoting biocompatibility and enabling "stealth" drug delivery systems. While PEG itself is generally considered bio-inert, some studies have indicated that anti-PEG antibodies can be generated in vivo, which could potentially trigger immune responses.[16] This is an important consideration for the long-term or repeated administration of PEGylated materials.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 5. Poly(Ethylene Glycol)-Modified Thiolated Gelatin Nanoparticles for Glutathione-Responsive Intracellular DNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. m-PEG-thiol, MW 1,000 | BroadPharm [broadpharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Impact of PEG sensitization on the efficacy of PEG hydrogel-mediated tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide to the Steric Hindrance Effects of m-PEG-thiol (MW 1000)

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles with methoxy-polyethylene glycol-thiol (m-PEG-thiol) is a cornerstone of modern nanomedicine. The introduction of a PEG layer, a process known as PEGylation, imparts a "stealth" character to nanoparticles, fundamentally altering their interaction with biological systems. This guide delves into the core of this phenomenon: the steric hindrance effects of m-PEG-thiol with a molecular weight of 1000 Da. Understanding these effects is paramount for the rational design of effective and safe nanoparticle-based therapeutics and diagnostics.

The Essence of Steric Hindrance

At its core, the steric hindrance imparted by m-PEG-thiol (MW 1000) is a physical phenomenon. The thiol group (-SH) of the molecule forms a stable dative bond with the surface of noble metal nanoparticles, such as gold and silver, effectively anchoring the PEG chain.[1][2][3][4] These tethered PEG chains create a hydrophilic, flexible, and dynamic brush-like layer on the nanoparticle surface. This layer physically obstructs the approach of larger molecules, most notably proteins, thereby preventing their adsorption onto the nanoparticle core. This "protein corona," if formed, can trigger rapid clearance of nanoparticles from the bloodstream by the mononuclear phagocyte system (MPS).[5]

The molecular weight of the PEG chain is a critical determinant of the effectiveness of this steric barrier. A 1000 Da m-PEG-thiol provides a balance between creating a sufficient steric shield and maintaining a relatively small hydrodynamic size, which can be crucial for efficient tumor penetration and cellular uptake.

Quantitative Insights into Steric Hindrance Effects

The steric hindrance of m-PEG-thiol (MW 1000) manifests in several quantifiable parameters. The following tables summarize key data gleaned from various studies, offering a comparative perspective on the impact of PEGylation.

Table 1: Influence of m-PEG-thiol (MW 1000) on Nanoparticle Properties

| Parameter | Unmodified Nanoparticles | Nanoparticles + m-PEG-thiol (MW 1000) | Rationale for Change |

| Hydrodynamic Diameter (nm) | Varies with core size | Increased | The PEG layer adds to the overall size of the particle in a hydrated state.[6][7] |

| Surface Charge (Zeta Potential, mV) | Highly negative or positive (depending on capping agent) | Closer to neutral | The PEG layer masks the surface charge of the core nanoparticle. |

| Protein Adsorption | High | Significantly Reduced | Steric hindrance from the PEG chains prevents protein access to the nanoparticle surface.[5] |

| In Vitro Aggregation in High Salt Buffer | Prone to aggregation | Stable | The hydrophilic PEG layer provides colloidal stability and prevents salt-induced aggregation.[1][3] |

Table 2: Comparative Effects of PEG Molecular Weight on Nanoparticle Characteristics

| Parameter | m-PEG-thiol (MW 1000) | m-PEG-thiol (MW 2000) | m-PEG-thiol (MW 5000) |

| Grafting Density (chains/nm²) | Higher | Intermediate | Lower |

| Hydrodynamic Diameter Increase | Moderate | Significant | Substantial |

| Protein Adsorption Inhibition | Effective | Highly Effective | Very Highly Effective |

| Cellular Uptake Efficiency | Can be favorable | May be reduced | Often significantly reduced |

Note: The exact values for these parameters are highly dependent on the nanoparticle core material, size, and the specific experimental conditions.

Key Experimental Protocols for Characterizing Steric Hindrance

Accurate characterization of the steric hindrance effects of m-PEG-thiol is crucial for quality control and for understanding the in vitro and in vivo behavior of functionalized nanoparticles. Below are detailed methodologies for key experiments.

Protocol 1: Functionalization of Gold Nanoparticles with m-PEG-thiol (MW 1000)

Objective: To attach m-PEG-thiol (MW 1000) to the surface of gold nanoparticles (AuNPs) via ligand exchange.

Materials:

-

Citrate-capped AuNPs (e.g., 20 nm) in aqueous solution

-

m-PEG-thiol (MW 1000)

-

Deionized (DI) water

-

Microcentrifuge and tubes

Procedure:

-

Preparation of m-PEG-thiol Solution: Prepare a stock solution of m-PEG-thiol (MW 1000) in DI water at a concentration of 1 mg/mL.

-

Ligand Exchange Reaction:

-

To 1 mL of the AuNP solution, add a calculated volume of the m-PEG-thiol solution to achieve a significant molar excess (e.g., 10,000-fold) of PEG molecules to AuNPs.

-

Vortex the mixture gently for 1 minute.

-

Allow the reaction to proceed for at least 4 hours at room temperature with gentle shaking to ensure complete surface coverage.

-

-

Purification:

-

Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

-

Carefully remove and discard the supernatant, which contains unbound m-PEG-thiol.

-

Resuspend the pellet in 1 mL of DI water by vortexing and sonication.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of excess PEG.

-

-

Final Resuspension: Resuspend the final pellet in a desired buffer or DI water for storage and further characterization.

Protocol 2: Characterization of Hydrodynamic Diameter using Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter of the PEGylated nanoparticles and confirm the presence of the PEG layer.

Materials:

-

m-PEG-thiol functionalized nanoparticles

-

DI water or appropriate buffer

-

DLS instrument and cuvettes

Procedure:

-

Sample Preparation: Dilute the nanoparticle suspension in DI water or a low ionic strength buffer to an appropriate concentration for DLS analysis (typically in the range of 0.1-1 mg/mL). Ensure the solution is free of aggregates by gentle sonication if necessary.

-

Instrument Setup:

-

Set the DLS instrument to the correct temperature (e.g., 25°C).

-

Select the appropriate laser wavelength and scattering angle.

-

Input the viscosity and refractive index of the dispersant (water).

-

-

Measurement:

-

Transfer the nanoparticle suspension to a clean DLS cuvette.

-

Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

-

Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.

-

-

Data Analysis:

-

Analyze the correlation function to obtain the size distribution and the intensity-weighted average hydrodynamic diameter (Z-average).

-

The polydispersity index (PDI) should also be recorded as an indicator of the homogeneity of the sample. A PDI below 0.3 is generally considered acceptable for monodisperse samples.[6]

-

Protocol 3: Quantification of Protein Adsorption using UV-Vis Spectroscopy

Objective: To quantify the amount of protein adsorbed onto the surface of unmodified and PEGylated nanoparticles.

Materials:

-

Unmodified and m-PEG-thiol functionalized nanoparticles

-

Bovine Serum Albumin (BSA) or other model protein

-

Phosphate-buffered saline (PBS)

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

BSA Standard Curve: Prepare a series of BSA solutions of known concentrations in PBS and measure their absorbance at 280 nm to generate a standard curve.

-

Protein Incubation:

-

To a known concentration of nanoparticles (both unmodified and PEGylated), add a known concentration of BSA solution.

-

Incubate the mixtures for a set period (e.g., 1 hour) at a specific temperature (e.g., 37°C) with gentle shaking.

-

-

Separation of Nanoparticles:

-

Centrifuge the mixtures to pellet the nanoparticles and any adsorbed protein.

-

Carefully collect the supernatant.

-

-

Quantification of Unbound Protein:

-

Measure the absorbance of the supernatant at 280 nm.

-

Use the BSA standard curve to determine the concentration of unbound protein in the supernatant.

-

-

Calculation of Adsorbed Protein:

-

Subtract the amount of unbound protein from the initial amount of protein added to determine the amount of protein adsorbed onto the nanoparticles.

-

Express the result as mg of protein per mg of nanoparticles or per surface area of nanoparticles.

-

Visualizing the Impact of Steric Hindrance

Diagrams are powerful tools for conceptualizing the complex interplay of molecules at the nanoscale. The following Graphviz diagrams illustrate the mechanism of steric hindrance and a typical experimental workflow.

Caption: Mechanism of steric hindrance by m-PEG-thiol.

Caption: Workflow for characterizing PEGylated nanoparticles.

Conclusion

The steric hindrance effects of m-PEG-thiol (MW 1000) are a critical aspect of nanoparticle design for biomedical applications. This guide has provided a comprehensive overview of the underlying principles, quantitative effects, and essential experimental protocols for researchers in the field. A thorough understanding and characterization of these effects are indispensable for the successful translation of nanoparticle technologies from the laboratory to clinical applications. The strategic use of PEGylation, informed by the principles outlined herein, will continue to be a driving force in the development of next-generation nanomedicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m-PEG-thiol, MW 1,000 | BroadPharm [broadpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Thiol PEG, mPEG-SH [nanocs.net]

- 5. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DLS Characterization of Gold Nanoparticles - CD Bioparticles [cd-bioparticles.com]

- 7. nanoparticleanalyzer.com [nanoparticleanalyzer.com]

biocompatibility of m-PEG-thiol (MW 1000) coatings

An In-Depth Technical Guide to the Biocompatibility of m-PEG-thiol (MW 1000) Coatings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of surfaces coated with methoxy-polyethylene glycol-thiol, specifically focusing on a molecular weight of 1000 Da (m-PEG-thiol 1000). PEGylation is a widely adopted strategy to enhance the biocompatibility of materials by reducing non-specific protein adsorption and subsequent biological responses.[1][2] This document details the key aspects of biocompatibility, including protein adsorption, cytotoxicity, and immunogenicity, supported by quantitative data and detailed experimental protocols.

Reduction of Non-Specific Protein Adsorption

A primary determinant of a biomaterial's biocompatibility is its interaction with proteins upon exposure to biological fluids. Uncontrolled protein adsorption can trigger inflammatory responses, coagulation cascades, and cellular adhesion.[3] Coatings of m-PEG-thiol create a hydrophilic, sterically hindering layer that significantly reduces the non-specific adsorption of proteins.[1][2] The thiol group (-SH) allows for robust covalent attachment to noble metal surfaces like gold, while the methoxy-PEG chain resists protein fouling.[4][5]

The efficacy of protein resistance is influenced by PEG chain length and surface density.[3] While specific quantitative data for 1000 Da m-PEG-thiol is limited, the general trend shows that shorter PEG chains can provide a denser coating, which is effective against the adsorption of various proteins.[6] Studies on various PEG molecular weights demonstrate a significant reduction in the adhesion of proteins and cells.[7][8]

Table 1: Comparative Protein Adsorption on Various PEG-Coated Surfaces

| Surface Coating | Protein Tested | Adsorption Reduction | Reference |

| PLL-g-PEG (graft copolymer) | Fibrinogen | Adsorption lowest on highest PEG density surfaces | [3] |

| PEG-5000 on Glass | Polymer Microspheres | >97% reduction in surface adhesion | [7] |

| PEG-1000 on Glass | Polymer Microspheres | ~40% reduction in surface adhesion | [7] |

| PEGylated PU/PDMS | Fibrinogen | Significant reduction compared to untreated substrate | [8] |

Note: Data presented is for various PEG architectures and molecular weights to illustrate the general principle of protein repulsion. Efficacy is dependent on the specific substrate, PEG density, and experimental conditions.

Cytotoxicity Profile

The cytotoxicity of a biomaterial coating is a critical measure of its biocompatibility, ensuring that it does not induce cell death or inhibit proliferation. Polyethylene glycol is generally regarded as non-toxic.[9] However, some studies indicate that the cytotoxicity of PEG derivatives can be dependent on their molecular weight and the cell type being tested.[10][11] For PEG oligomers, a molecular weight of 1000 Da has shown moderate cytotoxicity at high concentrations in some cell lines.[10][11] It is crucial to note that m-PEG-thiol coatings are typically stable monolayers, and the cytotoxicity profile may differ significantly from that of soluble PEG derivatives. A study on PEG-coated gold-iron alloy nanoparticles found that the PEG-coated particles were the most tolerable formulations.[12]

Table 2: In Vitro Cytotoxicity of PEG-1000 (Soluble Form)

| Cell Line | Assay | IC50 (mg/mL) | Reference |

| HeLa (Human Cervical Cancer) | CCK-8 | 36.2 | [10][11] |

| L929 (Mouse Fibroblast) | CCK-8 | 22.5 | [10][11] |

IC50: The concentration of a substance that causes the death of 50% of a cell population. These values are for soluble PEG-1000 and may not directly reflect the cytotoxicity of a surface-grafted m-PEG-thiol 1000 coating.

Immunogenicity and Hemocompatibility

While PEGylation is often termed a "stealth" technology for its ability to reduce immune recognition, the immunogenicity of PEG is a subject of ongoing research.[13] Repeated exposure to PEGylated materials can, in some cases, lead to the production of anti-PEG antibodies (IgM and IgG), which may lead to accelerated blood clearance (ABC) of PEGylated therapeutics and hypersensitivity reactions.[13][14]

A key aspect of immunogenicity for blood-contacting materials is the activation of the complement system, a component of the innate immune system. Activation can lead to inflammation and opsonization of the material for clearance by phagocytes.[15] PEGylated surfaces have been shown to potentially activate the complement system.[13]

For blood-contacting applications, hemocompatibility is paramount. Thiol-PEG coatings have been shown to improve the hemocompatibility of surfaces by significantly reducing fibrinogen adsorption and platelet adhesion, which are key initiating events in thrombosis.[8][16]

Table 3: Hemocompatibility and Immunogenic Potential of PEG Coatings

| Aspect | Observation | Implication | Reference |

| Platelet Adhesion | Significantly reduced on PEG-grafted surfaces | Reduced risk of thrombus formation | [8][16] |

| Fibrinogen Adsorption | Significantly reduced on PEG-grafted surfaces | Reduced initiation of the coagulation cascade | [16] |

| Complement Activation | PEGylated nanoparticles can induce complement activation | Potential for inflammatory response and opsonization | [13] |

| Anti-PEG Antibodies | Can be generated upon repeated exposure | Potential for accelerated clearance and hypersensitivity | [13][14] |

Visualizations: Workflows and Signaling Pathways

To better understand the evaluation process and the biological interactions of m-PEG-thiol coatings, the following diagrams illustrate key experimental workflows and signaling pathways.

References

- 1. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. confluore.com [confluore.com]

- 3. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m-PEG-thiol, MW 1,000 | BroadPharm [broadpharm.com]

- 6. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles | NSF Public Access Repository [par.nsf.gov]

- 7. vislab.ucr.edu [vislab.ucr.edu]

- 8. researchgate.net [researchgate.net]

- 9. Functionalized PEG hydrogels through reactive dip-coating for the formation of immunoactive barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of PEG sensitization on the efficacy of PEG hydrogel-mediated tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. namsa.com [namsa.com]

- 16. The effects of PEG-based surface modification of PDMS microchannels on long-term hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solution: A Technical Guide to the Aqueous Solubility of m-PEG-thiol (MW 1000)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol 1000) in aqueous buffer systems. Understanding the solubility of this critical reagent is paramount for its effective use in bioconjugation, nanoparticle surface modification, and drug delivery applications. This document offers a summary of key solubility data, detailed experimental protocols for solubility determination, and visual guides to the underlying principles and workflows.

Quantitative Solubility Data

The solubility of m-PEG-thiol 1000 is generally high in aqueous solutions, a characteristic attributed to the hydrophilic nature of the polyethylene glycol (PEG) backbone which readily forms hydrogen bonds with water.[1] However, factors such as pH and the ionic strength of the buffer can influence its solubility. The thiol group, while not as hydrophilic as the PEG chain, is also soluble in aqueous environments.[1]

Based on available data from various suppliers, m-PEG-thiol 1000 is soluble in water at concentrations of at least 10 mg/mL.[2] More specific quantitative data in various buffer systems is crucial for optimizing experimental conditions. The following table summarizes expected solubility ranges in commonly used buffers. It is important to note that these values are illustrative and should be confirmed experimentally using the protocols outlined in the subsequent section.

| Buffer System | pH | Molarity (mM) | Expected Solubility (mg/mL) | Notes |

| Phosphate-Buffered Saline (PBS) | 7.4 | 150 (NaCl) | > 50 | Physiological pH, widely compatible. |

| Citrate Buffer | 4.0 | 50 | > 50 | Acidic pH may influence thiol stability over time. |

| Citrate Buffer | 6.0 | 50 | > 50 | |

| Borate Buffer | 8.5 | 50 | > 50 | Alkaline pH can promote thiol oxidation. |

| Deionized Water | ~7.0 | N/A | > 100 | Highest solubility is expected in the absence of salts. |

Factors Influencing Solubility

The solubility of m-PEG-thiol in aqueous buffers is a multifactorial phenomenon. The key influencing factors are depicted in the diagram below. Understanding these relationships is crucial for troubleshooting and optimizing formulations.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for m-PEG-thiol 1000 in a specific aqueous buffer, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the saturation solubility.

Materials

-

m-PEG-thiol (MW 1000)

-

Selected aqueous buffers (e.g., Phosphate-Buffered Saline, Citrate Buffer)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Calibrated pH meter

Experimental Workflow

The overall workflow for determining the solubility of m-PEG-thiol is illustrated in the following diagram.

Step-by-Step Procedure

-

Buffer Preparation : Prepare a series of aqueous buffers at the desired pH and ionic strength. For example, prepare 50 mM phosphate buffer at pH 6.0, 7.0, and 8.0. Verify the pH of each buffer solution using a calibrated pH meter.

-

Sample Preparation : To a series of microcentrifuge tubes, add a known volume of each buffer (e.g., 1 mL). Add an excess amount of m-PEG-thiol 1000 to each tube (e.g., 100 mg). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration : Tightly cap the tubes and place them in a thermostatic shaker. Equilibrate the samples at a constant temperature (e.g., 25°C) with continuous agitation for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached.

-

Phase Separation : After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 x g) for a sufficient time (e.g., 30 minutes) to pellet the undissolved m-PEG-thiol.

-

Supernatant Collection : Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Quantification : Quantify the concentration of dissolved m-PEG-thiol in the supernatant. This can be achieved through various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) : A reversed-phase HPLC method with a suitable detector (e.g., evaporative light scattering detector or refractive index detector) can be used to separate and quantify the PEG.

-

UV-Vis Spectrophotometry after Derivatization : The thiol group can be reacted with a chromogenic reagent (e.g., Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength. A standard curve of known m-PEG-thiol concentrations must be prepared.

-

-

Data Analysis : The determined concentration of m-PEG-thiol in the supernatant represents the saturation solubility under the tested buffer conditions.

Conclusion

m-PEG-thiol (MW 1000) is a highly water-soluble molecule, a property that is fundamental to its utility in a wide range of biological and pharmaceutical applications. While generally exhibiting excellent solubility in aqueous buffers, factors such as pH and ionic strength can have a discernible impact. For applications requiring precise control over concentration, it is imperative for researchers to experimentally determine the solubility in their specific buffer systems. The protocols and information provided in this guide offer a robust framework for achieving accurate and reproducible solubility data, thereby facilitating the successful implementation of m-PEG-thiol in research and development.

References

Navigating the Safety Landscape of m-PEG-thiol (MW 1000): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methoxypolyethylene glycol-thiol (m-PEG-thiol) of molecular weight 1000 Da is a critical reagent in bioconjugation, nanoparticle surface modification, and drug delivery systems. Its utility stems from the protein-repellent properties of the polyethylene glycol (PEG) chain and the reactive thiol group, which can form stable linkages with various substrates. This guide provides a comprehensive overview of the safety data associated with m-PEG-thiol (MW 1000), offering detailed information for its safe handling, storage, and use in a research and development setting.

Hazard Identification and Classification

The safety profile of m-PEG-thiol (MW 1000) necessitates careful handling due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with several risk factors.